molecular formula C18H22N2O5S B2927454 4-methoxy-N-(2-(N-(2-methoxybenzyl)sulfamoyl)ethyl)benzamide CAS No. 899979-79-4

4-methoxy-N-(2-(N-(2-methoxybenzyl)sulfamoyl)ethyl)benzamide

Cat. No.: B2927454
CAS No.: 899979-79-4
M. Wt: 378.44
InChI Key: HJPYCUCSHIVYKV-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-(N-(2-methoxybenzyl)sulfamoyl)ethyl)benzamide is an organic compound with a complex structure that includes methoxy, benzyl, and sulfamoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-(N-(2-methoxybenzyl)sulfamoyl)ethyl)benzamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. For example, the synthesis might involve the reaction of 4-methoxybenzoyl chloride with 2-(N-(2-methoxybenzyl)sulfamoyl)ethylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to achieve efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-(N-(2-methoxybenzyl)sulfamoyl)ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 4-methoxybenzoic acid, while reduction of the benzamide group can produce 4-methoxy-N-(2-(N-(2-methoxybenzyl)sulfamoyl)ethyl)aniline .

Scientific Research Applications

4-methoxy-N-(2-(N-(2-methoxybenzyl)sulfamoyl)ethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-(N-(2-methoxybenzyl)sulfamoyl)ethyl)benzamide involves its interaction with specific molecular targets. The sulfamoyl group can form strong hydrogen bonds with target proteins, while the benzamide group can interact with hydrophobic pockets in the protein structure. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-N-(2-(N-(2-methoxybenzyl)sulfamoyl)ethyl)benzamide is unique due to the presence of both methoxy and sulfamoyl groups, which can provide distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

4-methoxy-N-[2-[(2-methoxyphenyl)methylsulfamoyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S/c1-24-16-9-7-14(8-10-16)18(21)19-11-12-26(22,23)20-13-15-5-3-4-6-17(15)25-2/h3-10,20H,11-13H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPYCUCSHIVYKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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